5-(tert-butil)isoindolina-1,3-diona

Descripción general

Descripción

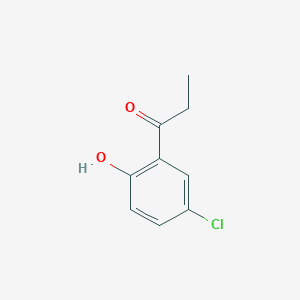

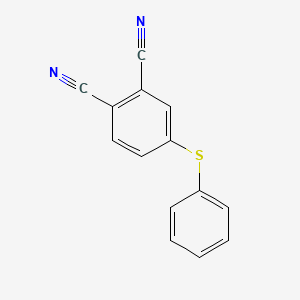

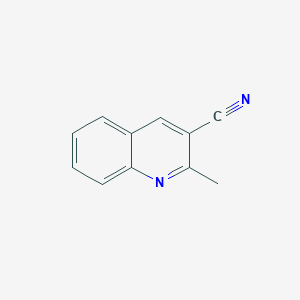

5-(tert-Butyl)isoindoline-1,3-dione, also known by its CAS number 50727-07-6, is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is commonly used in research and development of chemicals .

Synthesis Analysis

The synthesis of isoindoline derivatives, including 5-(tert-Butyl)isoindoline-1,3-dione, has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

5-(tert-Butyl)isoindoline-1,3-dione has a molecular weight of 203.24 g/mol . The boiling point and other physical properties are not specified in the retrieved information.Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

Los derivados de isoindolina-1,3-diona, incluida la 5-(tert-butil)isoindolina-1,3-diona, se han utilizado ampliamente en la síntesis farmacéutica . Se sabe que modulan el receptor de dopamina D3, lo que sugiere posibles aplicaciones como agentes antipsicóticos .

Herbicidas

Estos compuestos también han encontrado aplicaciones en el desarrollo de herbicidas . Su estructura química y reactividad únicas los hacen adecuados para este propósito.

Colorantes y Tintes

El núcleo de isoindolina-1,3-diona y los grupos carbonilo en las posiciones 1 y 3 confieren a estos compuestos propiedades de color únicas, lo que los hace útiles en la creación de colorantes y tintes .

Aditivos para Polímeros

Los derivados de isoindolina-1,3-diona se utilizan como aditivos en polímeros . Pueden mejorar las propiedades del polímero, como su durabilidad y resistencia a los factores ambientales.

Síntesis Orgánica

Estos compuestos juegan un papel importante en la síntesis orgánica . Participan en diversas reacciones, contribuyendo a la formación de compuestos orgánicos complejos.

Materiales Fotocromáticos

Los derivados de isoindolina-1,3-diona se utilizan en el desarrollo de materiales fotocromáticos . Estos materiales cambian de color en respuesta a la luz, lo que los hace útiles en una variedad de aplicaciones, desde gafas hasta tintas de seguridad.

Agentes Anticancerígenos

La literatura reciente ha informado que los derivados de isoindolina-1,3-diona tienen posibles propiedades anticancerígenas . Esto abre nuevas posibilidades para su uso en el tratamiento del cáncer.

Agentes Anti-Alzheimer

La inhibición de la agregación de la proteína β-amiloide por los derivados de isoindolina-1,3-diona indica una capacidad potencial en el tratamiento de la enfermedad de Alzheimer .

Safety and Hazards

While specific safety and hazard information for 5-(tert-Butyl)isoindoline-1,3-dione is not available in the retrieved information, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .

Mecanismo De Acción

Target of Action

5-(tert-Butyl)isoindoline-1,3-dione is a type of N-isoindoline-1,3-dione heterocycle . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .

Mode of Action

It is known that isoindoline derivatives can bind with high affinity to multiple receptors , suggesting a potential for developing new useful derivatives

Biochemical Pathways

Isoindoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide array of biochemical pathways.

Result of Action

Isoindoline derivatives have been found to possess various biological activities , suggesting that these compounds may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of n-isoindoline-1,3-dione heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . This suggests that the action environment could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

5-(tert-Butyl)isoindoline-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of 5-(tert-Butyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 5-(tert-Butyl)isoindoline-1,3-dione can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-(tert-Butyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(tert-Butyl)isoindoline-1,3-dione can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)isoindoline-1,3-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(tert-Butyl)isoindoline-1,3-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

5-(tert-Butyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-(tert-Butyl)isoindoline-1,3-dione is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it has been found to bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

The subcellular localization of 5-(tert-Butyl)isoindoline-1,3-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

5-tert-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)11(15)13-10(8)14/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAXXSNRKXXVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345479 | |

| Record name | 5-tert-butylisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-07-6 | |

| Record name | 4-tert-Butylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)